6-Hydroxymethyl Exemestane

Descripción general

Descripción

6-Hydroxymethyl Exemestane is a steroidal compound known for its potent irreversible inhibition of the enzyme aromatase, which is responsible for the biosynthesis of estrogens. This compound is used to control estrogen synthesis and has applications in various fields, including medicine and sports supplements .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxymethyl Exemestane typically involves the transformation of androstenedione or other steroidal precursors through a series of chemical reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using similar routes as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

6-Hydroxymethyl Exemestane undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Introduction of different functional groups at specific positions on the steroid backbone.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or ketones, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

6-Hydroxymethyl Exemestane has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying steroid chemistry.

Biology: Investigated for its effects on hormone regulation and enzyme inhibition.

Medicine: Explored for its potential in treating estrogen-dependent conditions such as breast cancer by inhibiting aromatase activity.

Industry: Utilized in the formulation of sports supplements to control estrogen levels and enhance muscle growth

Mecanismo De Acción

The primary mechanism of action of 6-Hydroxymethyl Exemestane is the irreversible inhibition of the enzyme aromatase. By binding permanently to the active site of aromatase, it prevents the conversion of androgens to estrogens, thereby reducing estrogen levels in the body. This inhibition affects various molecular targets and pathways involved in estrogen biosynthesis .

Comparación Con Compuestos Similares

Similar Compounds

Exemestane: Another steroidal aromatase inhibitor with a similar mechanism of action.

Anastrozole: A non-steroidal aromatase inhibitor used in the treatment of breast cancer.

Letrozole: Another non-steroidal aromatase inhibitor with applications in hormone therapy

Uniqueness

6-Hydroxymethyl Exemestane is unique due to its irreversible binding to aromatase, which provides a long-lasting effect on estrogen suppression. This characteristic distinguishes it from other reversible inhibitors and makes it particularly effective in certain therapeutic and industrial applications .

Actividad Biológica

6-Hydroxymethyl Exemestane (6-HME) is a significant metabolite of exemestane, a third-generation steroidal aromatase inhibitor primarily used in the treatment of hormone-dependent breast cancer. This article explores the biological activity of 6-HME, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

Overview of Exemestane and Its Metabolites

Exemestane is known for its ability to irreversibly inhibit the aromatase enzyme (CYP19A1), which plays a crucial role in estrogen synthesis. By mimicking the natural substrate androstenedione, exemestane forms a covalent bond with the enzyme, leading to its inactivation. This results in a significant reduction in circulating estrogen levels, which is vital for the management of estrogen receptor-positive breast cancer .

Metabolism of Exemestane:

- Primary Metabolites: The main metabolites include 17β-hydroxy-6-methylenandrosta-1,4-dien-3-one and 6-HME. These metabolites exhibit varying degrees of biological activity and contribute to the overall therapeutic effects of exemestane .

- Mechanism of Action: The conversion of exemestane into its metabolites occurs predominantly via cytochrome P450 enzymes, particularly CYP3A4. This metabolic pathway not only activates the drug but also generates compounds that may possess independent pharmacological activities .

In Vitro Studies

Research indicates that 6-HME exhibits potent aromatase inhibitory activity similar to that of exemestane itself. In cell line studies using MCF-7aro cells (a model for estrogen receptor-positive breast cancer), 6-HME demonstrated:

- Inhibition of Cell Viability: 6-HME reduced cell viability in a dose-dependent manner, with an IC50 value comparable to that of exemestane .

- Mechanisms Inducing Apoptosis: The metabolite was shown to induce apoptosis through mitochondrial pathways involving caspase activation. Additionally, it promoted autophagy as a mechanism for enhancing apoptotic processes in resistant cancer cells .

Clinical Implications

The clinical relevance of 6-HME is underscored by its presence in plasma and urine samples from patients undergoing exemestane therapy. Studies have reported that:

- Circulating Levels: In postmenopausal women treated with exemestane, 6-HME constituted a significant fraction of total metabolites detected, suggesting its potential role in therapeutic efficacy .

- Efficacy Against Resistant Tumors: There is evidence that 6-HME can sensitize aromatase inhibitor-resistant breast cancer cells, indicating a possible avenue for overcoming treatment resistance .

Case Studies

Several clinical studies have highlighted the importance of examining metabolites like 6-HME in the context of breast cancer therapy:

Propiedades

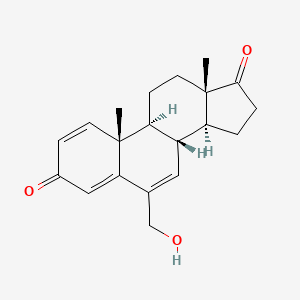

IUPAC Name |

(8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-19-7-5-13(22)10-17(19)12(11-21)9-14-15-3-4-18(23)20(15,2)8-6-16(14)19/h5,7,9-10,14-16,21H,3-4,6,8,11H2,1-2H3/t14-,15-,16-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBSDZVEXCMDRX-DAELLWKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)C=C(C4=CC(=O)C=CC34C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C=C(C4=CC(=O)C=C[C@]34C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857727 | |

| Record name | 6-(Hydroxymethyl)androsta-1,4,6-triene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152764-26-6 | |

| Record name | 6-(Hydroxymethyl)androsta-1,4,6-triene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.